molecular formula C20H22N2O2 B1220849 Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

Cat. No. B1220849
M. Wt: 322.4 g/mol
InChI Key: LITYYRLWHAQJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate is a natural product found in Alstonia with data available.

Scientific Research Applications

Isomerization Studies

  • Isomerization in Bis(Cyanomethylidene)-diazapentacyclodienedicarboxylates : This study focuses on the spontaneous E/Z isomerization of a compound structurally related to methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate. Using NMR spectroscopy and X-ray analysis, the research sheds light on the thermodynamic stability and configuration of various isomers in this class of compounds (Afonin et al., 2017).

Chemical Synthesis and Reactions

  • Tandem Regio- and Stereospecific Cyclization : This research details the creation of novel polycondensed heterocyclic systems, including structures similar to the specified compound. The study emphasizes the regio- and stereospecific nature of this cyclization, contributing to the understanding of complex molecular synthesis (Trofimov et al., 2012).

  • Cycloaddition Reactions with 1,3,4-Oxadiazin-6-ones : This paper explores the reactions of compounds like methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate with various olefins, leading to the formation of γ-oxoketenes and β-lactones. Such studies are crucial for understanding the reactive properties and potential applications of these complex molecules (Christl et al., 1990).

  • Synthesis of Novel Heterocyclic Systems : The synthesis of new and interesting heterocyclic systems related to the query compound is described, highlighting the chemical versatility and potential applications in various fields (Attanasi et al., 2004).

Structural Analysis and Properties

  • NMR Studies on Similar Compounds : Research on the 13C chemical shifts in compounds related to the query provides valuable insights into the structural properties and stereochemical effects in such molecular frameworks (Lippmaa et al., 1976).

  • Crystal Structure Analysis : Studies on the crystal structures of compounds with similar complex polycyclic skeletons provide crucial information on the molecular geometry and potential applications in materials science and pharmacology (Lu et al., 2007).

properties

Product Name

Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)16(22)10-13(12)17(20)19(23)24-2/h3-7,13,16-17H,8-11H2,1-2H3

InChI Key

LITYYRLWHAQJQS-UHFFFAOYSA-N

SMILES

CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C(=O)OC

synonyms

strictamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
Reactant of Route 3
Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
Reactant of Route 6
Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

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